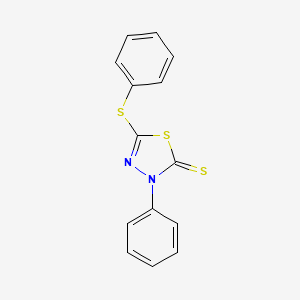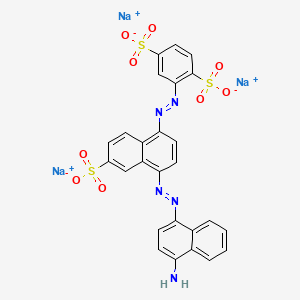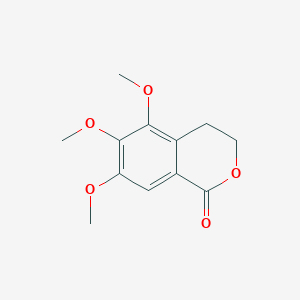
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one: is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic compounds. This particular compound is characterized by the presence of three methoxy groups attached to the benzopyran ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6,7-trimethoxy-2H-chromen-2-one.
Reduction: The chromenone is subjected to reduction conditions to convert the double bond into a single bond, resulting in the formation of the dihydro derivative.
Cyclization: The dihydro derivative undergoes cyclization to form the benzopyran ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: The use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated benzopyran derivatives.
Applications De Recherche Scientifique
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7-Trimethoxy-2-(4-methoxyphenyl)chroman-4-one: A similar compound with an additional methoxyphenyl group.
5,6,7,4’-Tetramethoxyflavanone: Another related compound with four methoxy groups.
Uniqueness
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern and the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
65489-49-8 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
5,6,7-trimethoxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H14O5/c1-14-9-6-8-7(4-5-17-12(8)13)10(15-2)11(9)16-3/h6H,4-5H2,1-3H3 |
Clé InChI |
XQXRRCBXSXHVBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2CCOC(=O)C2=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


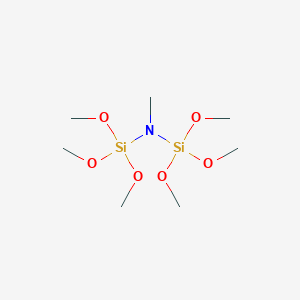

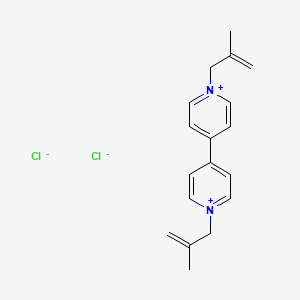
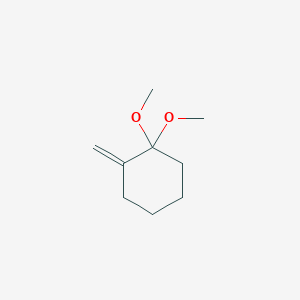
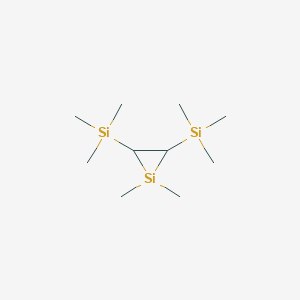
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
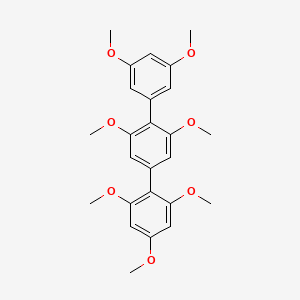

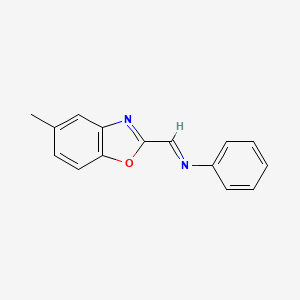
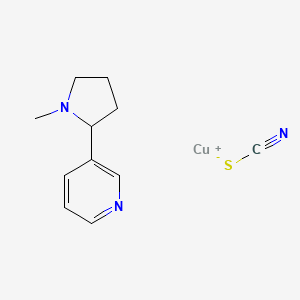
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
